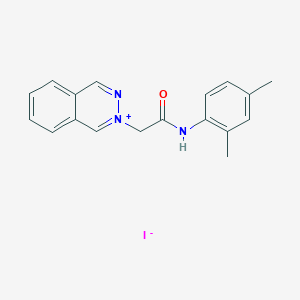
2-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide is a complex organic compound that belongs to the class of phthalazin-2-ium derivatives. This compound is characterized by the presence of a phthalazin-2-ium core, which is a bicyclic structure containing nitrogen atoms, and a 2,4-dimethylphenyl group attached via an amino linkage. The iodide ion serves as the counterion to balance the charge of the phthalazin-2-ium cation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide typically involves the following steps:
Formation of the Phthalazin-2-ium Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the 2,4-Dimethylphenyl Group: This step involves the reaction of the phthalazin-2-ium core with 2,4-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Iodide Ion: The final step involves the addition of an iodide source, such as potassium iodide, to form the iodide salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine or hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the phthalazin-2-ium core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions (e.g., acidic or basic media, elevated temperatures).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe or ligand in biochemical assays and studies involving enzyme interactions.
Medicine: The compound could be investigated for its potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials, dyes, or catalysts.
Mécanisme D'action
The mechanism by which 2-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazin-2-ium Derivatives: Other compounds with a phthalazin-2-ium core, such as phthalazin-2-ium chloride or phthalazin-2-ium bromide.
Aminoaryl Compounds: Compounds containing aminoaryl groups, such as 2-(2-aminophenyl)phthalazin-2-ium iodide.
Uniqueness
2-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide is unique due to the specific combination of the phthalazin-2-ium core and the 2,4-dimethylphenyl group. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
522629-43-2 |
|---|---|
Formule moléculaire |
C18H18IN3O |
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
N-(2,4-dimethylphenyl)-2-phthalazin-2-ium-2-ylacetamide;iodide |
InChI |
InChI=1S/C18H17N3O.HI/c1-13-7-8-17(14(2)9-13)20-18(22)12-21-11-16-6-4-3-5-15(16)10-19-21;/h3-11H,12H2,1-2H3;1H |
Clé InChI |
ZFFIASRWDBGTOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C[N+]2=CC3=CC=CC=C3C=N2)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


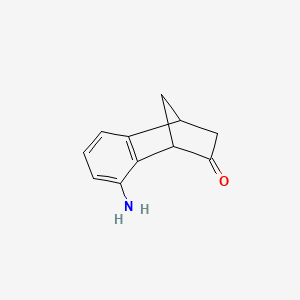
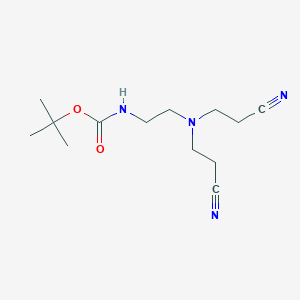
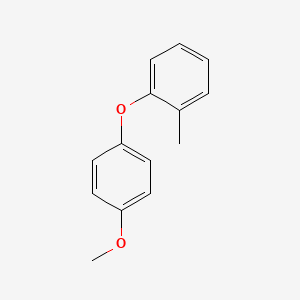

![(1'S,2'S,3'S,10b'R)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14135824.png)
![N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine](/img/structure/B14135828.png)
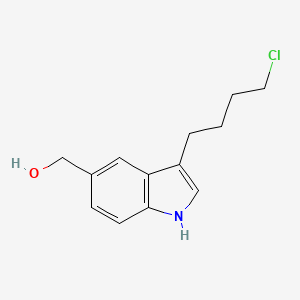
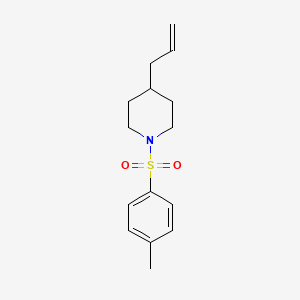
![3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole](/img/structure/B14135838.png)
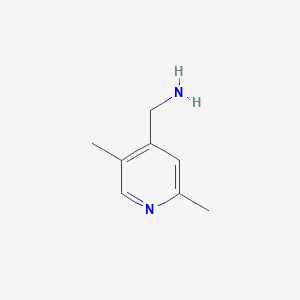
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B14135846.png)
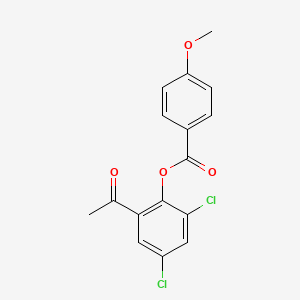
![3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B14135858.png)
![N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine](/img/structure/B14135864.png)
